3-Hexene-1,5-diyne, 3,4-diethynyl-

描述

Contextualization of 3-Hexene-1,5-diyne, 3,4-diethynyl- within Highly Unsaturated Organic Chemistry

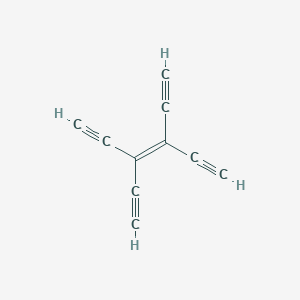

3-Hexene-1,5-diyne, 3,4-diethynyl-, with the molecular formula C₁₀H₄, is a notable example of a highly unsaturated organic compound. nih.gov Its structure is defined by a significant number of carbon-carbon double and triple bonds relative to its number of carbon atoms. This high degree of unsaturation places it within the family of polyynes and enediynes, compounds that are of significant interest due to their rigid structures and unique electronic properties. Specifically, this molecule is classified as a diethynyl-enediyne, a subclass distinguished by the presence of four terminal alkyne (ethynyl) groups.

The extensive system of conjugated pi (π) bonds, formed by the alternating double and triple bonds, governs the molecule's chemical behavior and physical properties. In synthetic organic chemistry, such compounds serve as valuable building blocks for creating more complex molecules, including advanced materials like polymers and carbon-based nanostructures for electronic applications.

Overview of Unique Structural Features and Reactivity Potential of the 3-Hexene-1,5-diyne, 3,4-diethynyl- Framework

The molecular architecture of 3-Hexene-1,5-diyne, 3,4-diethynyl- is its most defining characteristic. It is built upon a central six-carbon chain containing a double bond (a hexene backbone), with four ethynyl (B1212043) groups attached at the 3rd and 4th positions. This arrangement creates a highly symmetrical and extensively conjugated π-system.

The molecule's geometry is a direct result of the hybridization of its carbon atoms. The carbons involved in the central double bond are sp² hybridized, leading to bond angles near 120 degrees, while the carbons of the four ethynyl groups are sp hybridized, resulting in a linear geometry with 180-degree bond angles. This combination of hybridization states creates a molecule that is rigid in the ethynyl portions but has some flexibility around the central alkene. Density functional theory (DFT) calculations suggest the molecule is planar in its most stable conformation, an arrangement that maximizes orbital overlap and electron delocalization.

This extensive electron delocalization significantly influences the compound's reactivity. Key reaction types include:

Cyclization: The molecule has a propensity to undergo cyclization reactions, often at lower temperatures than less conjugated enediyne systems.

Oxidation: The compound can be oxidized to form products such as diketones or carboxylic acids.

Reduction: The triple bonds can be reduced to double or single bonds, yielding the corresponding alkenes or alkanes.

Substitution: The terminal hydrogen atoms on the ethynyl groups can be replaced by other functional groups.

The primary synthetic route to 3-Hexene-1,5-diyne, 3,4-diethynyl- is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction of terminal alkynes with vinyl halides.

Table 1: Physicochemical Properties of 3-Hexene-1,5-diyne, 3,4-diethynyl-

| Property | Value |

|---|---|

| CAS Number | 133968-85-1 nih.gov |

| Molecular Formula | C₁₀H₄ nih.gov |

| Molecular Weight | 124.14 g/mol nih.gov |

| IUPAC Name | 3,4-diethynylhex-3-ene-1,5-diyne nih.gov |

| Synonyms | Tetraethynylethene nih.gov |

Historical Development and Milestones in the Study of Diethynyl-Enediynes

The study of diethynyl-enediynes is intrinsically linked to the broader history of enediyne compounds, which gained significant attention from the scientific community in the 1980s. nih.gov This era saw the structural elucidation of naturally occurring enediyne antibiotics, such as neocarzinostatin (B611948) in 1985 and the calicheamicins. nih.govwikipedia.org These natural products possess a nine- or ten-membered ring containing an enediyne "warhead." nih.govwikipedia.org

A key milestone in understanding enediyne reactivity was the discovery of their common mechanism of action. nih.gov Upon activation by a trigger, the enediyne core undergoes a Bergman or Myers-Saito cyclization, a rearrangement that produces a highly reactive transient benzenoid diradical. nih.gov This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage. nih.gov This potent biological activity established the enediynes as some of the most powerful antitumor agents discovered, with some being a thousand times more potent than clinically used drugs like adriamycin. nih.gov

This intense interest in natural enediynes spurred research into the synthesis and properties of related, non-natural structures, including acyclic variants like 3-Hexene-1,5-diyne, 3,4-diethynyl-. The development of synthetic methods, such as palladium-catalyzed cross-coupling reactions, has been crucial for accessing these highly unsaturated frameworks and exploring their unique chemistry. While natural enediynes are often complex and difficult to isolate, synthetic analogs provide a means to study the fundamental reactivity of the enediyne core and develop novel applications in materials science and medicinal chemistry. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 3-Hexene-1,5-diyne, 3,4-diethynyl- | C₁₀H₄ |

| Neocarzinostatin | (Complex natural product) |

| Calicheamicin | (Complex natural product) |

属性

IUPAC Name |

3,4-diethynylhex-3-en-1,5-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4/c1-5-9(6-2)10(7-3)8-4/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXXLIUXUQOIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=C(C#C)C#C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454882 | |

| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133968-85-1 | |

| Record name | 3-Hexene-1,5-diyne, 3,4-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Hexene 1,5 Diyne, 3,4 Diethynyl and Its Derivatives

Gas-Phase Structural Determination via Fourier Transform Microwave (FTMW) Spectroscopy

Experimental determination of the precise gas-phase structure of 3-Hexene-1,5-diyne, 3,4-diethynyl- using FTMW spectroscopy has not been reported in the literature. This technique is the gold standard for obtaining highly accurate molecular structures, free from intermolecular interactions present in condensed phases.

Analysis of Rotational Constants and Isotopic Substitution

In a typical FTMW experiment, the analysis of the molecule's rotational spectrum would yield its principal moments of inertia and, consequently, its rotational constants (A, B, C). For a molecule with the expected symmetry of 3-Hexene-1,5-diyne, 3,4-diethynyl-, these constants would provide initial structural parameters. To refine this structure, the rotational spectra of various isotopologues (e.g., containing ¹³C) would be measured. Each isotopic substitution provides a new set of moments of inertia, allowing for the precise determination of the atomic coordinates of the substituted atom through Kraitchman's equations. While this methodology has been successfully applied to the parent cis-hex-3-ene-1,5-diyne scaffold, yielding its rotational constants, such data is not available for the 3,4-diethynyl- derivative researchgate.net.

Equilibrium Structure Derivations and Comparisons

From the rotational constants of a sufficient number of isotopologues, an experimental substitution structure (rₛ) can be determined. This can be further refined to derive the equilibrium structure (rₑ) by correcting for zero-point vibrational effects, often with the aid of high-level quantum chemical calculations. The resulting rₑ structure represents the bond lengths and angles at the minimum of the potential energy surface. This experimentally derived structure would then be compared with theoretical structures obtained from ab initio calculations (e.g., coupled-cluster methods like CCSD(T)) to benchmark the computational models. For the parent enediyne, excellent agreement between experimental and calculated structures has been demonstrated, confirming its C₂ᵥ symmetry and slight deviations of the alkyne units from linearity researchgate.net. A similar analysis for 3-Hexene-1,5-diyne, 3,4-diethynyl- would be invaluable but remains to be performed.

Conformational Analysis of the 3-Hexene-1,5-diyne, 3,4-diethynyl- Scaffold

The molecular architecture of 3-Hexene-1,5-diyne, 3,4-diethynyl- is defined by a central six-carbon chain with a double bond, to which four ethynyl (B1212043) groups are attached at the 3 and 4 positions . This creates a highly unsaturated and extensively conjugated π-system. The carbons of the central double bond are sp² hybridized, favoring planar geometries with bond angles near 120°, while the carbons of the four linear ethynyl groups are sp hybridized .

Intrinsic Distortions of Alkyne Units and Their Implications

In the parent cis-hex-3-ene-1,5-diyne, both experimental and computational studies have confirmed that the alkyne units (C−C≡C−H) are not perfectly linear but exhibit slight intrinsic distortions researchgate.net. These units bend away from each other, a conformation that is in opposition to the geometry required for the Bergman cyclization, a key reaction of enediynes researchgate.net. It is highly probable that the 3-Hexene-1,5-diyne, 3,4-diethynyl- scaffold experiences similar distortions due to steric and electronic repulsion between the bulky ethynyl substituents. These distortions can significantly influence the molecule's reactivity, particularly the activation barrier for cycloaromatization reactions.

Influence of Substituents on Molecular Geometry

The addition of the two ethynyl groups at the 3 and 4 positions, creating 3-Hexene-1,5-diyne, 3,4-diethynyl- from the parent enediyne, has a profound impact on the molecular geometry and electronic structure. Computational studies on substituted polyynes and enediynes show that the properties of a substituent and its effect on the molecular frame depend on its electron-donating or electron-withdrawing nature semanticscholar.org.

Ethynyl groups are generally considered to be weakly electron-withdrawing. The presence of four such groups in a dense, conjugated arrangement would be expected to:

Alter Bond Lengths: The extensive π-conjugation can lead to changes in the bond lengths of the hexene backbone compared to the parent compound.

Influence Steric Interactions: The four terminal alkyne groups introduce significant steric bulk, which can enhance the intrinsic out-of-plane distortions of the alkyne units to minimize repulsion.

Modify Electronic Properties: The substituents can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), potentially affecting the molecule's reactivity and spectroscopic properties.

Computational studies on substituted enediynes have shown that substituents can lower the reaction energy of the Bergman cyclization, indicating that the electronic nature of the attached groups plays a critical role in the molecule's stability and reactivity profile nih.govnih.gov.

Advanced Vibrational Spectroscopy for Bond Analysis (e.g., Raman, Inelastic Neutron Scattering)

No experimental Raman or Inelastic Neutron Scattering (INS) spectra for 3-Hexene-1,5-diyne, 3,4-diethynyl- have been reported in the literature. These techniques would provide valuable insight into the bonding and vibrational modes of the molecule.

Raman Spectroscopy: A Raman spectrum would be expected to show strong signals for the symmetric vibrations of the C≡C and C=C bonds due to their high polarizability. The frequencies of these modes would provide direct information on the bond strengths within the conjugated system and how they are affected by the diethynyl substitution.

Inelastic Neutron Scattering (INS): INS spectroscopy is particularly sensitive to vibrations involving hydrogen atoms. For this molecule, INS could probe the C-H bending and stretching modes of the terminal ethynyl groups, providing information that is often complementary to infrared and Raman spectroscopy.

Theoretical calculations could predict the vibrational frequencies and intensities for both Raman and INS spectra, which would be essential for interpreting any future experimental results.

High-Resolution Electron Diffraction Studies

High-resolution gas-phase electron diffraction (GED) provides crucial insights into the geometric arrangement of atoms within a molecule by analyzing the scattering pattern of an electron beam as it interacts with the gaseous sample. wikipedia.org This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which are fundamental to understanding a molecule's chemical and physical properties.

Predicted Molecular Geometry

Comparative Analysis with Analogous Structures

To predict the specific bond lengths of 3-Hexene-1,5-diyne, 3,4-diethynyl-, we can draw comparisons with data from GED studies of simpler, related hydrocarbons. The conjugation between the double and triple bonds is expected to influence the lengths of the single, double, and triple bonds within the molecule.

A key structural analog is diacetylene (also known as butadiyne), which consists of two triple bonds connected by a single bond. Gas electron diffraction studies of diacetylene have provided precise measurements for its bond lengths. oup.com

| Compound | Bond | Bond Length (r_g, Å) | Reference |

| Diacetylene | C≡C | 1.2176 ± 0.0014 | oup.com |

| Diacetylene | C-C | 1.3837 ± 0.0019 | oup.com |

| Diacetylene | C-H | 1.0935 ± 0.010 | oup.com |

The C-C single bond in diacetylene is notably shorter than a typical C-C single bond (e.g., ~1.54 Å in ethane) due to the sp-sp hybridization and conjugation. Similarly, the C≡C triple bond is slightly longer than that in acetylene (~1.20 Å), reflecting the electronic effects of conjugation. oup.com

For the vinyl-acetylenic portions of 3-Hexene-1,5-diyne, 3,4-diethynyl-, data from vinylacetylene is highly relevant.

| Compound | Bond | Bond Length (Å) |

| Vinylacetylene | C=C | 1.342 |

| Vinylacetylene | C-C | 1.431 |

| Vinylacetylene | C≡C | 1.209 |

Further insight can be gained from s-trans-1,3-butadiene, a classic example of a conjugated system. Its equilibrium structure reveals a lengthening of the C=C double bonds and a shortening of the central C-C single bond compared to non-conjugated systems. nih.gov

| Compound | Bond | Bond Length (r_e, Å) | Reference |

| s-trans-1,3-Butadiene | C=C | 1.338 | nih.gov |

| s-trans-1,3-Butadiene | C-C | 1.454 | nih.gov |

| Ethylene | C=C | 1.3305 | nih.gov |

Predicted Structural Parameters for 3-Hexene-1,5-diyne, 3,4-diethynyl-

Based on the data from these analogous compounds, we can predict the following structural characteristics for 3-Hexene-1,5-diyne, 3,4-diethynyl-:

C=C Double Bond: The central double bond is expected to be slightly longer than that in ethylene (1.3305 Å) due to conjugation with the four ethynyl groups. A value in the range of 1.34 - 1.35 Å would be anticipated.

C(sp²)-C(sp) Single Bonds: These single bonds connecting the central double bond to the inner carbons of the diyne moieties are expected to be significantly shorter than a standard C(sp²)-C(sp²) single bond (~1.46 Å) due to the increased s-character of the sp-hybridized carbon. Drawing a parallel with the C-C bond in diacetylene, a bond length in the region of 1.42 - 1.44 Å is plausible.

C≡C Triple Bonds: The triple bonds within the diethynyl arms will be influenced by conjugation. Similar to diacetylene, they are expected to be slightly elongated compared to acetylene. A bond length of approximately 1.21 - 1.22 Å is a reasonable prediction. oup.com

C(sp)-C(sp) Single Bonds: The central single bond within each of the two 1,3-diyne units is predicted to be very short due to sp-sp hybridization and conjugation, likely in the range of 1.38 - 1.39 Å , as seen in diacetylene. oup.com

Bond Angles: The C=C-C angles are expected to be close to 120°, while the C-C≡C and C≡C-H angles should be linear, at 180°.

Theoretical and Computational Investigations of 3 Hexene 1,5 Diyne, 3,4 Diethynyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic nature of 3-Hexene-1,5-diyne, 3,4-diethynyl-. These methods allow for a detailed examination of its geometry, molecular orbitals, and energetic properties, which are difficult to probe experimentally.

Density Functional Theory (DFT) is a widely employed computational method for determining the equilibrium geometry and electronic structure of molecules like 3-Hexene-1,5-diyne, 3,4-diethynyl-. Geometry optimization calculations using DFT can predict key structural parameters such as bond lengths and angles. The molecule's architecture is defined by a central hexene chain with four ethynyl (B1212043) groups. The carbon atoms of the central double bond are sp² hybridized, resulting in bond angles around 120°, while the carbons of the four linear ethynyl groups are sp hybridized with 180° bond angles.

Orbital analysis provides insight into the distribution of electron density within the molecule. For 3-Hexene-1,5-diyne, 3,4-diethynyl-, the extensive network of alternating double and triple bonds creates a highly conjugated π-system, which governs its chemical and electronic properties.

Table 1: Predicted Geometric Parameters for 3-Hexene-1,5-diyne, 3,4-diethynyl- from DFT Calculations Note: These are representative values based on typical bond lengths for similar structures.

| Parameter | Description | Predicted Value (Å) |

|---|---|---|

| C=C | Central double bond length | ~ 1.35 |

| C-C | Single bond between sp² and sp carbons | ~ 1.43 |

| C≡C | Triple bond length in ethynyl groups | ~ 1.21 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A small HOMO-LUMO gap typically implies that a molecule can be easily excited, suggesting higher chemical reactivity. For a highly conjugated system like 3-Hexene-1,5-diyne, 3,4-diethynyl-, the extensive π-delocalization is expected to result in a relatively small HOMO-LUMO gap, influencing its potential use in molecular electronics.

Table 2: Representative Frontier Molecular Orbital Energies Note: The following values are illustrative for a conjugated enediyne system.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Enediyne compounds can undergo thermally or photochemically induced cyclization reactions, such as the Bergman cyclization, to form highly reactive p-benzyne diradical intermediates. These diradical species, which have two unpaired electrons, are not well-described by single-reference methods like standard DFT.

Multireference ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are essential for accurately characterizing the electronic structure of these diradical intermediates. These methods account for the complex electron correlation effects present in such open-shell systems, providing a reliable description of their stability and electronic states.

For obtaining highly accurate energetic information, coupled-cluster methods are considered the "gold standard" in computational chemistry. researchgate.net Methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Brueckner Doubles with perturbative Triples (BD(T)) can provide energies with near chemical accuracy (within 1 kcal/mol of experimental values). researchgate.net

These high-level calculations are crucial for determining precise activation barriers for reactions like the Bergman or Myers-Saito cyclizations. researchgate.net For the parent cis-hex-3-ene-1,5-diyne, CCSD(T) calculations have been instrumental in determining its equilibrium structure and the energy profile of its cyclization, showing excellent agreement with experimental data. researchgate.net Similar accuracy would be expected for studies on the more complex 3-Hexene-1,5-diyne, 3,4-diethynyl-. Cramer found that BD(T) can be more stable than CCSD(T) for low-symmetry biradicals that may form during such reactions. researchgate.net

Table 3: Illustrative High-Accuracy Energy Profile for an Enediyne Cyclization (kcal/mol)

| Species | Method | Relative Energy |

|---|---|---|

| Reactant (Enediyne) | CCSD(T) | 0.0 |

| Transition State | CCSD(T) | +32.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for tracing the detailed pathways of chemical reactions, providing insights that are often inaccessible through experiments alone.

Once a transition state for a reaction has been located using methods like DFT, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface.

This analysis is vital for confirming that a calculated transition state structure indeed connects the desired reactant and product molecules. For the potential cyclization reactions of 3-Hexene-1,5-diyne, 3,4-diethynyl-, IRC calculations would be used to verify the reaction pathway, ensuring a complete and accurate understanding of the mechanism from the starting material to the diradical intermediate.

Transition State Characterization and Activation Energy Prediction

Computational chemistry is a powerful tool for characterizing the transition states of enediyne cyclizations, such as the Bergman cyclization, which is the characteristic reaction of the (Z)-hexa-3-ene-1,5-diyne core. nih.gov The electronic rearrangement of the 1,5-diyne-3-ene moiety to form a 1,4-didehydrobenzene diradical is a key step that leads to the biological activity of many enediyne natural products. nih.gov

The characterization of the transition state geometry and the prediction of the activation energy are crucial for understanding the reactivity of these molecules. Various quantum chemical methods are employed for this purpose. Density Functional Theory (DFT), particularly with functionals like B3LYP, has been found to be adequate for determining the geometries of reactants and transition states. nih.gov For more accurate energy calculations, higher-level methods such as coupled-cluster [CCSD(T)] or Brueckner doubles [BD(T)] are often used for single-point energy computations on the DFT-optimized geometries. nih.gov

The activation barrier for the Bergman cyclization is sensitive to the distance between the two acetylenic carbons (the C1-C6 distance in the parent enediyne). A critical range of 3.20–3.31 Å has been identified, where distances below 3.20 Å can lead to spontaneous cyclization. nih.gov Computational studies have predicted the energy barrier for the parent hex-3-ene-1,5-diyne to be approximately 25.0 ± 3.1 kcal/mol. The nature of the solvent can also influence the activation parameters; aromatic solvents may stabilize the developing aromatic ring in the transition state, potentially lowering the activation barrier compared to gas-phase calculations. nih.gov

Calculated Activation Energies for Enediyne Cyclization

| Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| (Z)-Hexa-3-ene-1,5-diyne | CASPT2//CASSCF | 25.0 ± 3.1 | |

| Diol-containing analog of (Z)-Hexa-3-ene-1,5-diyne | Experimental (for comparison) | 31.5 | nih.gov |

| Generic Enediyne (interrupted [2+2] electrocyclization) | Not Specified | 28.2 | nih.gov |

Electron Localization Function (ELF) and Catastrophe Theory Applications

The profound changes in chemical bonding during the cyclization of enediynes can be analyzed using advanced theoretical tools like the Electron Localization Function (ELF) and Catastrophe Theory.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It allows for a chemically intuitive visualization of electron localization, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.org In the context of the Bergman cyclization, ELF analysis can map the transformation of the π-bonds of the acetylenic groups into the new σ-bond and the radical centers of the p-benzyne product. A theoretical study on the Bergman cyclization mechanism from the perspective of ELF and Catastrophe Theory has been reported, highlighting how these tools can describe the bond-breaking and bond-forming processes. rsc.org

Catastrophe Theory , a branch of bifurcation theory, is used to model systems that exhibit sudden and dramatic changes in behavior resulting from small, continuous changes in controlling parameters. wikipedia.org In chemical reactions, it can be applied to the analysis of the potential energy surface and the evolution of the electronic structure along a reaction coordinate. The topological analysis of the ELF provides a framework where the bifurcations that occur during a chemical process can be classified using Catastrophe Theory. acs.org This approach allows for a qualitative description of the reaction, identifying points of structural instability where chemical bonds are formed or broken. acs.org For the Bergman cyclization, Catastrophe Theory can characterize the abrupt shift from the enediyne electronic structure to that of the biradical product, providing a formal classification of this transformation.

Aromaticity Profiles and Nuclear Independent Chemical Shift (NICS) Analysis

The driving force for the Bergman cyclization is partly attributed to the formation of an aromatic ring in the product. The evolution of aromaticity along the reaction coordinate can be computationally investigated to understand its contribution to the reaction energetics.

Aromaticity is a key concept related to cyclic electron delocalization, which results in enhanced stability. acs.org The degree of aromaticity can be evaluated using several criteria, including magnetic properties. acs.org One of the most widely used magnetic criteria is the Nucleus-Independent Chemical Shift (NICS) . github.io NICS is calculated by placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point in space, typically at the center of a ring, and calculating the magnetic shielding at that point. github.iogithub.io A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity.

Computational studies using NICS analysis have shown that the benzenoid systems formed by the Bergman cyclization exhibit a degree of cyclic electron delocalization comparable to benzene (B151609) itself. acs.org The transition state of the reaction also shows significant aromatic character, which contributes to lowering the activation barrier. By calculating NICS values at various points along the reaction path, a profile of the developing aromaticity can be constructed, providing insight into the electronic changes that facilitate the cyclization.

NICS(0) Values for Selected Systems

| System | NICS(0) Value (ppm) | Indication | Reference |

|---|---|---|---|

| Diels-Alder Transition State (Ethene + 1,3-Butadiene) | -19.4 | Aromatic | acs.org |

| Annulene (Inner Protons) | -3.0 (1H NMR shift) | Aromatic | acs.org |

| Benzene | Varies with method | Aromatic | acs.org |

Predictive Computational Chemistry for Novel Reactivity

Computational chemistry not only helps in understanding known reactions but also serves as a predictive tool for discovering novel reactivity and designing new molecular systems with desired properties.

Computational Optimization of Experimental Design

Predictive computational chemistry plays a crucial role in the optimization of experimental design, a process that aims to maximize the information gained from experiments while minimizing effort and resources. arxiv.org By simulating reaction pathways and predicting outcomes under various conditions, computational methods can guide the selection of substrates, reagents, and reaction parameters.

For enediyne systems, computational studies can predict the effects of different substituents on the activation barrier of the Bergman cyclization. nih.gov This allows for the in silico screening of a large number of potential precursors before committing to their synthesis and experimental testing. For instance, calculations can determine how electron-donating or electron-withdrawing groups on the enediyne core will affect the stability of the reactant and the transition state, thereby tuning the cyclization temperature. This approach aligns with the principles of Design of Experiments (DoE), where statistical and computational models are used to plan and analyze experiments for process optimization. nih.govmdpi.com

Rational Design of Modified Enediyne Systems

The rational design of novel molecules with specific functionalities is a major goal of modern chemistry, and computational methods are indispensable in this endeavor. ucdavis.edu In the field of enediynes, this involves modifying the core structure to fine-tune its reactivity for applications such as antitumor agents or materials science.

Computational studies can guide the design of enediyne systems with lower activation barriers for cyclization. This can be achieved by introducing strain into the molecule, which destabilizes the ground state relative to the transition state. rsc.org For example, incorporating the enediyne moiety into a macrocyclic ring can pre-distort the structure towards the transition state geometry, significantly lowering the temperature required for cyclization. rsc.orgresearchgate.net Theoretical calculations of geometric parameters, such as the distance between the reacting acetylenic carbons and the distortion of bond angles, can predict the reactivity of these modified systems. rsc.orgnih.gov

Furthermore, computational chemistry can be used to explore entirely new reaction pathways for enediynes and related polyunsaturated systems, predicting alternative cyclization modes that may lead to novel aromatic or polycyclic aromatic structures. nih.gov This predictive power opens up new avenues for synthetic chemists to explore and create complex molecular architectures. rsc.org

Advanced Applications and Functionalization Strategies of 3 Hexene 1,5 Diyne, 3,4 Diethynyl

Role as a Building Block in Complex Organic Synthesis

The high degree of unsaturation and the specific geometry of 3-hexene-1,5-diyne, 3,4-diethynyl- make it an exceptional precursor for constructing elaborate molecular architectures. Its propensity to undergo various cyclization reactions is a cornerstone of its utility in synthesizing complex organic compounds.

Precursor for Polycyclic Aromatic Compounds (PACs)

Derivatives of 3-hexene-1,5-diyne, 3,4-diethynyl- have proven to be effective precursors for the synthesis of polycyclic aromatic compounds (PACs) through controlled, on-surface reactions. A notable example involves the use of (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne, a substituted derivative, to form chrysene (B1668918), a four-ring PAC.

This transformation proceeds via a remarkable sequential Hopf cyclization on a gold surface (Au(111)). rsc.orggla.ac.uknih.gov The process begins with the first 6π-electrocyclization to form a naphthalene (B1677914) derivative, which then undergoes a second, similar cyclization to yield the final chrysene structure. gla.ac.uknih.gov A key finding is that these cyclizations occur at significantly lower temperatures on the gold surface compared to calculated gas-phase reactions, highlighting the catalytic role of the substrate. rsc.orggla.ac.uk Density functional theory (DFT) calculations have revealed that a gold atom from the Au(111) surface is directly involved in the reaction mechanism, dramatically lowering the activation barrier. gla.ac.uknih.govnih.gov

| Cyclization Step | Product | Annealing Temperature (°C) on Au(111) |

| First Hopf Cyclization | Naphthalene Derivative | 130 - 160 |

| Second Hopf Cyclization | Chrysene Derivative | ~190 |

Data sourced from studies on (E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne on a Au(111) surface. gla.ac.uknih.gov

This on-surface strategy provides an atom-precise method for creating complex PACs that are otherwise difficult to synthesize using traditional solution-phase chemistry. escholarship.org

Synthesis of Strained Bicyclic Systems and Novel Architectures

The inherent reactivity of the enediyne core within 3-hexene-1,5-diyne, 3,4-diethynyl- makes it a candidate for forming strained molecular systems. The Bergman cyclization, a well-known reaction of enediynes, produces a highly reactive p-benzyne biradical intermediate. rsc.orgwikipedia.org While this reaction typically leads to aromatization, constraining the enediyne within a cyclic structure can lead to the formation of stable, strained bicyclic products.

For instance, studies on related hex-3-ene-1,5-diyne units bridged by a [2.2]paracyclophane moiety demonstrate how steric constraints can influence cyclization pathways. rsc.org The enediyne is incorporated into a 10-membered ring, which increases ring strain and facilitates cyclization at much lower temperatures (e.g., 37°C) compared to acyclic analogues that require over 200°C. wikipedia.org By trapping the p-benzyne diradical formed during the Bergman cyclization, it is possible to construct novel bicyclic and polycyclic frameworks. The platinum-catalyzed cyclization of enediynes can lead to carbenoid intermediates that undergo insertion into side chains to yield complex benzene (B151609) derivatives, demonstrating a pathway to intricate architectures. rsc.org

Furthermore, the Hopf cyclization itself proceeds through highly strained intermediates, such as cyclohexa-1,2,4-trienes (isobenzenes), which can be harnessed to assemble topologically complex molecules. nih.gov The ability to generate such reactive intermediates from derivatives of 3-hexene-1,5-diyne, 3,4-diethynyl- opens avenues for creating unique and strained bicyclic systems that are not readily accessible through other synthetic routes.

Applications in Materials Science and Polymer Chemistry

The same reactivity that makes 3-hexene-1,5-diyne, 3,4-diethynyl- a valuable building block in synthesis also underpins its use in materials science, particularly for the development of advanced carbon-based materials with tailored electronic properties.

Development of Carbon-Based Nanostructures for Electronic Applications

Carbon-based nanostructures are considered leading candidates for next-generation nanoelectronic components due to their exceptional electronic properties and potential for design-based optimization. rsc.org Derivatives of 3-hexene-1,5-diyne, 3,4-diethynyl- are instrumental in the "bottom-up" fabrication of these precise, defect-free structures. The synthesis of graphene nanoribbons (GNRs) from these molecular precursors is a prime example of this approach, aiming to create materials that could surpass current silicon-based transistor technologies. rsc.org The resulting nanostructures, such as thiophene-fused polycyclic aromatic hydrocarbons derived from related precursors, are known to be effective organic semiconductors for applications in transistors and organic solar cells. dtic.mil

Fabrication of Graphene Nanoribbons (GNRs) via On-Surface Synthesis

A significant application of 3-hexene-1,5-diyne, 3,4-diethynyl- derivatives is in the on-surface synthesis of atomically precise graphene nanoribbons (GNRs). This method offers unparalleled control over the final structure, which is crucial for tuning the electronic properties of the GNRs. rsc.org

The process typically involves a di-halogenated derivative, such as (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne, and is performed under ultra-high vacuum conditions on a coinage metal surface, most commonly gold (Au(111)). rsc.orgnih.gov The synthesis proceeds in distinct, thermally activated stages:

Deposition and Polymerization: The precursor molecule is deposited onto the Au(111) surface. Gentle heating initiates a dehalogenative coupling reaction (Ullmann-like coupling), where the iodine atoms are cleaved, and the resulting radicals combine to form long, one-dimensional polymer chains on the surface. rsc.orgnih.gov

Cyclization and Aromatization: Further annealing at higher temperatures triggers a cascade of intramolecular reactions. This includes the sequential Hopf cyclizations described previously, followed by cyclodehydrogenation and aromatization steps to form the final, fully conjugated graphene nanoribbon structure. rsc.orgnih.gov

This bottom-up approach allows for the creation of GNRs with specific edge structures and widths, which are key determinants of their electronic bandgap and properties. rsc.org

Polymerization of 3-Hexene-1,5-diyne, 3,4-diethynyl- Derivatives

The four ethynyl (B1212043) groups of 3-hexene-1,5-diyne, 3,4-diethynyl- and its derivatives make them ideal monomers for various polymerization reactions, leading to novel conjugated polymers.

On-Surface Polymerization: As mentioned, the primary polymerization strategy for GNR fabrication is on-surface Ullmann-like coupling of halogenated derivatives. rsc.orgnih.gov This surface-confined reaction prevents uncontrolled cross-linking and allows for the formation of ordered, linear polymer intermediates, a critical step for high-quality GNR synthesis.

Solution-Phase Polymerization: Beyond surface science, derivatives of this compound can be used in solution-phase polymerization. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl halides, is a common method to create alternating copolymers. escholarship.org This allows the incorporation of the rigid, diyne-rich core of the title compound with other functional units, such as fluorene, to create conjugated polymers with specific optical and electrochemical properties for electronic applications. escholarship.orgdtic.mil

Radical Polymerization: The Bergman cyclization of enediynes can also be used to initiate radical polymerization. The diradical generated upon cyclization can react with monomers like methacrylates to produce high molecular weight polymers. This presents a unique method for creating polymers where the initiation step is triggered by the thermal rearrangement of an enediyne core.

These diverse polymerization strategies underscore the versatility of 3-hexene-1,5-diyne, 3,4-diethynyl- derivatives in creating a wide array of functional polymers and materials.

Cyclopolymerization Strategies

Cyclopolymerization is a powerful technique for creating polymers with cyclic structures within the main chain from monomers containing two or more polymerizable groups. For a monomer like 3-hexene-1,5-diyne, 3,4-diethynyl-, with its four ethynyl groups, cyclopolymerization could theoretically lead to the formation of highly cross-linked and rigid polymer networks. The proximity of the ethynyl groups on the central double bond could facilitate intramolecular cyclization reactions during the polymerization process, leading to the formation of a ladder-like or sheet-like polymer structure.

The choice of catalyst would be crucial in directing the polymerization pathway. Transition metal catalysts, such as those based on palladium or rhodium, are commonly employed for the polymerization of alkynes and could potentially initiate the cyclopolymerization of this monomer. The reaction conditions, including solvent, temperature, and catalyst concentration, would need to be carefully optimized to favor intramolecular cyclization over intermolecular cross-linking, thereby controlling the degree of network formation and the resulting material properties.

Table 1: Potential Catalysts and Expected Polymer Structures for Cyclopolymerization

| Catalyst Type | Potential Polymer Structure | Key Characteristics |

| Ziegler-Natta Catalysts | Highly cross-linked, amorphous network | High thermal stability, low solubility |

| Metathesis Catalysts (e.g., Schrock or Grubbs) | Linear polymers with cyclic repeating units | Potentially soluble, processable |

| Palladium or Rhodium Complexes | Controlled cyclization, potential for ladder-like structures | Tunable properties based on ligand design |

"Living" Polymerization Techniques

"Living" polymerization methods offer precise control over polymer molecular weight, architecture, and end-group functionality. wikipedia.orgyoutube.comyoutube.com These techniques are characterized by the absence of irreversible chain termination and transfer reactions. wikipedia.org Applying living polymerization to a highly functional monomer like 3-hexene-1,5-diyne, 3,4-diethynyl- could, in principle, allow for the synthesis of well-defined block copolymers or other complex architectures.

Techniques such as anionic polymerization, cationic polymerization, or controlled radical polymerization (e.g., ATRP, RAFT) could be explored. wikipedia.orglibretexts.org For instance, anionic polymerization initiated by a strong base could potentially proceed in a living manner if protic impurities are rigorously excluded. The resulting "living" polymer chains could then be terminated with a specific electrophile to introduce desired end-groups or used to initiate the polymerization of a second monomer to form a block copolymer. However, the high reactivity of the multiple alkyne groups presents a significant challenge, as side reactions could lead to a loss of "living" character.

Table 2: Comparison of Potential Living Polymerization Techniques

| Technique | Initiator/Catalyst | Advantages | Potential Challenges |

| Anionic Polymerization | Organolithium compounds | Fast initiation, narrow molecular weight distribution | High sensitivity to impurities, potential for side reactions with alkynes |

| Cationic Polymerization | Lewis acids | Can polymerize a wide range of monomers | Susceptible to chain transfer, requires careful control of conditions |

| Controlled Radical Polymerization (ATRP, RAFT) | Transition metal complexes/Chain transfer agents | Tolerant to functional groups, controlled growth | Slower polymerization rates, potential for catalyst contamination |

Integration into Covalent Organic Frameworks (COFs) as Organic Linkers

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures built from organic linkers. nih.govrsc.orgresearchgate.netprinceton.edu The rigid and highly conjugated structure of 3-hexene-1,5-diyne, 3,4-diethynyl- makes it an attractive candidate as a multitopic linker for the construction of novel COFs. Its four points of connectivity could lead to the formation of robust 2D or 3D frameworks with unique topologies and properties.

The synthesis of a COF using this linker would typically involve a condensation reaction with a complementary multitopic linker, for example, a molecule with multiple amine or boronic acid functional groups. The resulting COF would be expected to exhibit high thermal stability and permanent porosity. The extended π-conjugation within the framework could impart interesting electronic and optical properties, making it potentially useful in applications such as gas storage, catalysis, or as a material for electronic devices.

Advanced Functionalization for Tailored Reactivity

The reactivity of the terminal alkyne groups in 3-hexene-1,5-diyne, 3,4-diethynyl- can be harnessed through various derivatization strategies to tailor its chemical transformations and incorporate specific functionalities.

Derivatization for Controlled Chemical Transformations

The terminal protons of the ethynyl groups are acidic and can be removed by a strong base to generate acetylides. These acetylides are potent nucleophiles and can react with a wide range of electrophiles, allowing for the introduction of various functional groups. This derivatization can be used to control subsequent chemical transformations.

For example, the introduction of bulky silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS), can protect the terminal alkynes, preventing them from participating in certain reactions while allowing for transformations at other positions of the molecule. These protecting groups can be selectively removed under specific conditions to regenerate the terminal alkynes for further reactions. This strategy of protection and deprotection allows for a stepwise and controlled construction of more complex molecules.

Furthermore, the terminal alkynes can undergo a variety of addition reactions. For instance, hydrosilylation or hydroboration can introduce silyl or boryl groups, which can then be further functionalized. These controlled transformations are fundamental in harnessing the synthetic potential of this highly unsaturated compound for the creation of new materials with tailored properties.

Table 3: Examples of Derivatization Reactions and Their Applications

| Reagent | Functional Group Introduced | Purpose of Derivatization |

| n-Butyllithium followed by (CH₃)₃SiCl | Trimethylsilyl (TMS) | Protection of terminal alkynes, increases solubility |

| Catecholborane | Boryl group | Intermediate for Suzuki coupling reactions |

| Trialkyltin hydride | Stannyl group | Intermediate for Stille coupling reactions |

| Azide compounds (in the presence of a copper catalyst) | Triazole ring | Introduction of heterocyclic moieties ("Click Chemistry") |

Future Directions and Emerging Research Avenues for 3 Hexene 1,5 Diyne, 3,4 Diethynyl

Exploration of Novel Catalytic Transformations

The dense arrangement of π-systems in 3,4-diethynyl-3-hexene-1,5-diyne makes it an ideal substrate for catalytic transformations. Future research will likely focus on using transition metal catalysts to control its reactivity.

Controlled Cycloaromatization: While enediyne compounds are known for thermally induced cyclizations like the Bergman cyclization, metal catalysis offers a pathway to perform these reactions under milder conditions. rsc.org Research into catalysts based on gold, palladium, or platinum could enable selective cyclization pathways, potentially leading to the formation of specific polycyclic aromatic hydrocarbons or functionalized benzene (B151609) derivatives.

On-Surface Synthesis: A significant area of emerging research is the on-surface synthesis of two-dimensional materials. The structure of 3,4-diethynyl-3-hexene-1,5-diyne makes it a prime precursor for creating graphdiyne (GDY) or GDY-like nanosheets. rsc.org Future studies will explore its deposition on catalytic surfaces, such as copper, to induce controlled polymerization, forming highly ordered, single-layer carbon-rich films with unique electronic properties.

Catalytic Hydrosilylation/Hydroboration: The four terminal alkyne groups are reactive sites for hydrosilylation and hydroboration. Exploring selective catalytic addition of Si-H or B-H bonds to one or more of these sites could yield novel organometallic monomers for silicone or borazine-based polymers, introducing inorganic elements into the carbon-rich framework.

Integration into Hybrid Organic-Inorganic Materials

The rigidity and functionality of 3,4-diethynyl-3-hexene-1,5-diyne make it an exceptional candidate for incorporation into hybrid materials, bridging the gap between molecular chemistry and solid-state physics.

Metal-Organic Frameworks (MOFs): The molecule can be envisioned as a highly unsaturated, multi-functional linker for the construction of novel MOFs. The terminal acetylenes can be functionalized with coordinating groups (e.g., carboxylates, pyridyls) to bind with metal nodes. The resulting frameworks would possess extensive π-conjugation, potentially leading to materials with high electrical conductivity, unusual magnetic properties, or enhanced gas storage capabilities due to the specific pore chemistry.

Covalent Organic Frameworks (COFs): As a building block for COFs, the compound can undergo self-condensation or co-polymerization reactions. The resulting 2D or 3D polymers would be entirely composed of strong covalent bonds, ensuring high thermal and chemical stability. These materials could be designed for applications in catalysis, gas separation, and organic electronics.

Precursor to Carbon Nanostructures: Beyond 2D graphdiyne, this molecule could serve as a seed for carbon-based nanostructures. Its high carbon-to-hydrogen ratio and propensity to form aromatic structures upon cyclization suggest that it could be a valuable precursor in the synthesis of fullerenes, carbon nanotubes, or quantum dots through controlled pyrolysis or chemical vapor deposition methods.

Development of Advanced Theoretical Models for Predictive Chemistry

Computational chemistry is essential for understanding and predicting the behavior of highly reactive and complex molecules like 3,4-diethynyl-3-hexene-1,5-diyne.

Reaction Pathway Modeling: Advanced theoretical methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)), can be employed to map the potential energy surfaces of its complex reactions. researchgate.net This would allow for the precise calculation of activation barriers for competing pathways, such as Bergman vs. other cycloaromatization reactions, and predict the influence of substituents or catalysts on the reaction outcomes.

Predicting Material Properties: For the hybrid materials described above, theoretical models are crucial. DFT calculations can predict the electronic band structure, charge carrier mobility, and optical absorption spectra of polymers or frameworks derived from this molecule. This predictive capability can guide synthetic efforts toward materials with targeted electronic or optical properties for applications in sensors, photovoltaics, or thermoelectric devices.

Simulating Self-Assembly: Molecular dynamics (MD) simulations can model the self-assembly of these molecules on surfaces or in solution. rsc.org This can provide insights into the mechanisms of on-surface polymerization for creating graphdiyne and help in designing experimental conditions to achieve large, defect-free 2D material sheets.

| Research Avenue | Goal | Potential Methods | Expected Outcome |

| Novel Catalysis | Control reactivity and polymerization | Transition metal catalysis (Au, Pd, Cu), On-surface deposition | Selective synthesis of PAHs, Ordered 2D graphdiyne films |

| Hybrid Materials | Create functional solid-state materials | Synthesis of MOFs and COFs | Materials with high conductivity, porosity, and stability |

| Theoretical Models | Predict reaction outcomes and properties | DFT, ab initio calculations, Molecular Dynamics | Accurate reaction mechanisms, Design of materials with tailored electronics |

Sustainable Synthesis Approaches for Unsaturated Compounds

The synthesis of complex unsaturated compounds often relies on multi-step processes with harsh reagents. A key future direction is the development of greener synthetic routes.

Atom-Economical Coupling Reactions: Research will focus on developing catalytic C-C bond-forming reactions that maximize atom economy. For instance, developing direct coupling methods that avoid the use of stoichiometric organometallic reagents or protecting groups for the synthesis of the core structure would significantly reduce waste.

Flow Chemistry: Implementing the synthesis in continuous flow reactors can offer significant advantages. Flow chemistry allows for better control over reaction temperature, pressure, and time, which is crucial when handling potentially unstable, energy-rich compounds. It can also improve safety and allow for easier scale-up.

Use of Greener Solvents and Catalysts: Future synthetic strategies will aim to replace hazardous organic solvents with more benign alternatives like ionic liquids or supercritical fluids. Furthermore, there is a drive to replace catalysts based on expensive and toxic heavy metals with catalysts derived from more abundant and environmentally friendly elements like iron or copper.

Unveiling New Reaction Pathways and Mechanistic Insights

The unique concentration of reactive sites in 3,4-diethynyl-3-hexene-1,5-diyne suggests a rich and complex reactivity profile that is yet to be fully explored.

Competitive Cyclization Pathways: The molecule contains multiple enediyne and dienyne functionalities. A central focus of mechanistic studies will be to understand the competition between different possible cycloaromatization reactions. The classic Bergman cyclization of a hex-3-ene-1,5-diyne unit would generate a highly reactive diradical. Investigating how the additional ethynyl (B1212043) substituents influence the kinetics of this cyclization and the fate of the resulting diradical is a key research question.

Stepwise Polymerization Mechanisms: The polymerization of this monomer into larger structures like graphdiyne likely proceeds through a series of complex steps. Detailed mechanistic studies, combining in-situ spectroscopy and computational modeling, are needed to elucidate the reaction intermediates and transition states. This understanding is vital for controlling the growth and quality of the resulting materials.

Oxidative and Reductive Reactions: The response of the molecule's dense π-system to oxidizing or reducing agents is largely unknown. Exploration of these reactions could lead to new functional materials. For example, controlled reduction could saturate specific bonds to alter the geometry and electronic structure, while oxidation could lead to the formation of diketones or carboxylic acids, providing new handles for further functionalization.

常见问题

Basic: What are the primary synthetic routes for 3-Hexene-1,5-diyne, 3,4-diethynyl-?

Answer:

The compound is synthesized via Sonogashira coupling , which involves palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. Key conditions include:

- Catalyst system : Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst.

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : Typically 60–80°C under inert atmosphere.

Optimization of reaction parameters (e.g., solvent polarity, catalyst loading) is critical for yield and purity. Industrial-scale synthesis requires precise control of temperature and catalyst concentration to prevent side reactions .

Basic: What characteristic chemical reactions define its reactivity?

Answer:

The compound’s ethynyl groups enable diverse reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Diketones or carboxylic acids |

| Reduction | H₂/Pd-BaSO₄ | Alkenes or alkanes |

| Substitution | Br₂ (electrophilic addition) | Brominated derivatives |

These reactions are foundational for derivatizing the compound into advanced materials or bioactive molecules. Reaction selectivity depends on solvent polarity and steric effects .

Advanced: How can computational methods optimize experimental design for studying its electronic properties?

Answer:

Density Functional Theory (DFT) is used to model electronic structures, predicting reactivity and orbital interactions. Methodological steps:

Geometry Optimization : Use software like Gaussian or ORCA to refine molecular geometry.

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess charge-transfer potential.

Spectroscopic Validation : Compare computational IR/Raman spectra with experimental data (e.g., from NIST databases) to validate accuracy.

Integrating AI (e.g., COMSOL Multiphysics) allows real-time adjustments to reaction parameters, improving efficiency in parameter optimization .

Advanced: How to resolve contradictions in reported biological activity data (e.g., anticancer vs. antibacterial effects)?

Answer:

Contradictions arise from variations in experimental design. To address this:

- Standardize Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (e.g., DMSO concentration).

- Cross-Validation : Pair in vitro cytotoxicity assays (e.g., MTT) with in silico molecular docking (e.g., AutoDock Vina) to confirm target binding.

- Comparative Analysis : Compare with structurally similar enediynes (e.g., tetraethynylethene) to isolate structural determinants of activity (see table below) :

| Compound | Biological Activity |

|---|---|

| 3-Hexene-1,5-diyne | DNA cleavage (anticancer) |

| Tetraethynylethene | Antitumor (ROS-mediated) |

| Myrtucommulone B | Anti-inflammatory |

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR identifies ethynyl protons (δ 2.5–3.5 ppm) and backbone geometry.

- IR Spectroscopy : Alkyne C≡C stretches (~2100–2260 cm⁻¹) confirm ethynyl group presence.

- X-Ray Crystallography : Resolves spatial arrangement of ethynyl substituents (e.g., bond angles in the hexene backbone).

Cross-referencing with PubChem’s canonical SMILES (C#CC(=C(C#C)C#C)C#C) ensures structural fidelity .

Advanced: How is the compound applied in carbon-based nanomaterials?

Answer:

The compound serves as a precursor for carbon-rich nanostructures via:

- Polymerization : Thermal or photochemical polymerization yields conjugated polymers with tunable conductivity.

- Cross-Coupling : Integration into graphene analogs or carbon nanotubes using template-directed synthesis.

Key parameters: - Reaction Time : Longer durations (48–72 hrs) enhance crystallinity.

- Catalyst : Ni or Fe nanoparticles template growth.

Applications in organic electronics require controlled defect density, assessed via TEM and Raman spectroscopy .

Advanced: What experimental design frameworks improve reaction optimization?

Answer:

- Factorial Design : Systematically vary factors (e.g., temperature, catalyst ratio) to identify interactions. Example: A 2³ factorial design evaluates Pd catalyst (0.5–1.5 mol%), solvent (THF vs. DMF), and temperature (60–80°C).

- Response Surface Methodology (RSM) : Models nonlinear relationships to predict optimal conditions.

- AI-Driven Automation : Platforms like COMSOL integrate machine learning for real-time parameter adjustment, reducing trial-and-error cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。